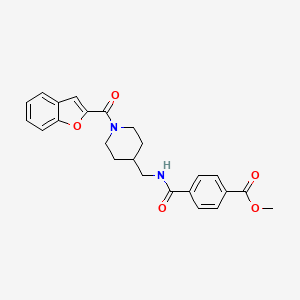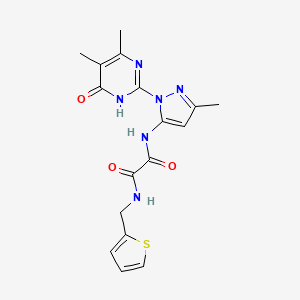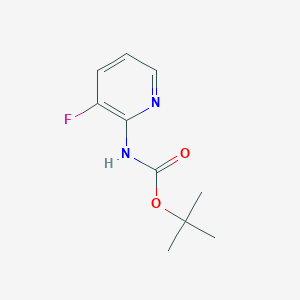
Methyl 4-(((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines], involves key steps like the reaction of cyclic methyl acetals with trimethylsilyl cyanide to yield nitriles. Such compounds have shown significant affinity and selectivity for sigma(1) receptors, indicating the importance of cyano groups in position 3 of the spirocycle for receptor affinity. The synthesis process also highlights the transformation of lactols into spiropiperidines through reactions with stabilized phosphoranes, yielding compounds with promising pharmacological properties (Maier & Wünsch, 2002).
Molecular Structure Analysis
Crystal structure analyses of related compounds demonstrate various conformational features, such as chair and boat conformations in piperazine rings, and highlight the role of hydrogen bonds and π–π stacking interactions in stabilizing the crystal structure. These studies offer insights into the molecular arrangement and potential interaction sites for further chemical modifications and drug design efforts (Little, Jenkins, & Vaughan, 2008).
Chemical Reactions and Properties
Chemical reactions, including electropolymerization and synthesis of boric acid ester intermediates, have been explored for related compounds. These reactions not only reveal the chemical versatility of such molecules but also their potential in creating novel materials with specific properties, such as enhanced capacitance for supercapacitor applications (Ates et al., 2015).
Physical Properties Analysis
The physical properties, including crystal structures and conformational studies, are crucial for understanding the interaction mechanisms of these compounds with biological targets. Crystallographic studies provide detailed information on molecular geometry and potential active sites for receptor binding. Additionally, density functional theory (DFT) calculations offer insights into the electronic structure, helping predict reactivity and interaction patterns (Huang et al., 2021).
Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition
A study on the disposition and metabolism of SB-649868, a compound structurally related to Methyl 4-(((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate, highlights its metabolism pathways and excretion. This compound, an orexin receptor antagonist intended for insomnia treatment, demonstrates extensive metabolism with principal elimination via feces. The study identified major metabolites and provided insights into the drug's pharmacokinetics, which could be relevant for understanding the metabolism of similar benzofuran derivatives (Renzulli et al., 2011).
Synthetic Approaches and Structural Studies
Research on novel sigma receptor ligands, including derivatives of spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines], provides valuable information on synthetic routes and the structural activity relationship of these compounds. These findings could guide the development of new compounds with potential therapeutic applications, including those related to this compound (Maier & Wünsch, 2002).
Crystal Engineering and Phase Transitions
Another interesting aspect of research involves the use of pressure as a tool in crystal engineering. A study demonstrated inducing phase transitions in a structure with a high-Z′ (number of molecules in the asymmetric unit), which could have implications for the crystal engineering of similar compounds to this compound. Understanding these phase transitions can inform the design of materials with desired physical properties (Johnstone et al., 2010).
Electropolymerization and Material Applications
The synthesis and characterization of a chemically related compound, Methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate (MCzCTB), and its electropolymerization on a glassy carbon electrode, suggest potential applications in supercapacitors and biosensors. This study highlights the versatility of benzofuran derivatives in material science, pointing towards the broad applicability of this compound and its analogs in developing novel materials (Ates et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-30-24(29)18-8-6-17(7-9-18)22(27)25-15-16-10-12-26(13-11-16)23(28)21-14-19-4-2-3-5-20(19)31-21/h2-9,14,16H,10-13,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHADBSLJBJXPKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-cyano-3-[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2493211.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2493213.png)
![N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2493214.png)
![[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B2493218.png)

![1-Benzhydryl-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2493220.png)



![3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2493225.png)

![(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2493230.png)
![(4-Methylthiadiazol-5-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2493232.png)
